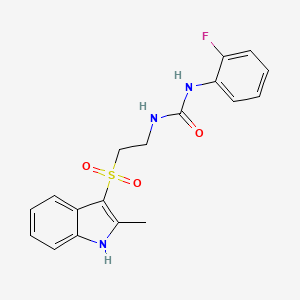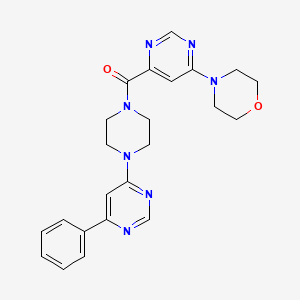
4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one, commonly known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies have been conducted on compounds including those with structural similarities to 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one, particularly focusing on their inhibitory activity against c-Met kinase. These studies help in understanding the molecular features contributing to high inhibitory activity and in predicting the biological activities of such inhibitors. The use of CoMSIA and MLR models aids in analyzing steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, enhancing the predictive power for new compounds' activities (Caballero et al., 2011).
PET Imaging Studies
Positron emission tomography (PET) imaging studies utilizing compounds structurally akin to this compound, such as 18F-Mefway, have been conducted to compare their effectiveness in quantifying 5-HT1A receptors in human subjects. Such research is pivotal for understanding the dynamics of serotonin receptors and their implications in various neurological conditions (Choi et al., 2015).
Antineoplastic Applications
The metabolic pathways of compounds like Flumatinib, which shares a similar structural framework with this compound, have been studied in chronic myelogenous leukemia patients. Understanding the metabolites and main metabolic pathways is crucial for developing effective antineoplastic treatments, highlighting the significant therapeutic potential of such compounds (Gong et al., 2010).
Alzheimer's Disease Research
The synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally related to this compound, have shown significant potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. Such compounds offer a multifunctional therapeutic approach against Alzheimer's disease, showcasing their importance in the development of new treatments (Umar et al., 2019).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, related to this compound, have explored their efficacy as corrosion inhibitors on iron surfaces. Such research highlights the broader applicability of these compounds beyond biomedicine, including in materials science and engineering (Kaya et al., 2016).
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCWXAMOPEZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)




![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)
![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)
![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)


![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)
